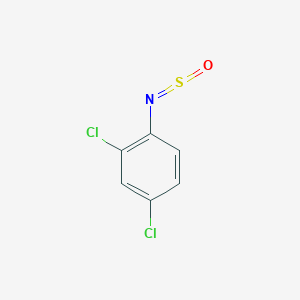

2,4-Dichloro-1-(sulfinylamino)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

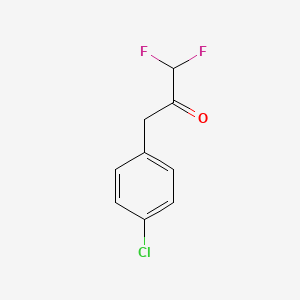

“2,4-Dichloro-1-(sulfinylamino)benzene” is a chemical compound with the molecular formula C6H3Cl2NOS . It is also known by the synonyms "Benzenamine, 2,4-dichloro-N-sulfinyl-" .

Molecular Structure Analysis

The molecular structure of “2,4-Dichloro-1-(sulfinylamino)benzene” contains a total of 47 bonds, including 32 non-H bonds, 25 multiple bonds, 7 rotatable bonds, 7 double bonds, 18 aromatic bonds, 3 six-membered rings, 1 ketone (aromatic), 1 imine (aromatic), and 2 nitro groups (aromatic) .Chemical Reactions Analysis

While specific chemical reactions involving “2,4-Dichloro-1-(sulfinylamino)benzene” are not available, it’s worth noting that benzene derivatives often undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The molecular weight of “2,4-Dichloro-1-(sulfinylamino)benzene” is 208.07 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources.Scientific Research Applications

Conductance in Molecular Electronics

Research demonstrates the potential of benzene derivatives in molecular electronics. For example, molecules of benzene-1,4-dithiol were assembled between gold electrodes to observe charge transport, highlighting the utility of benzene derivatives in creating conductive molecular junctions (Reed et al., 1997).

Role in Organic Synthesis

Benzene derivatives have been employed as reagents in organic synthesis. For instance, 1-Butyl-3-methylimidazolium chloroaluminate ionic liquids served as media and catalysts for the Friedel-Crafts sulfonylation of benzene, showing enhanced reactivity and yields under ambient conditions (Nara et al., 2001).

Advancements in Catalysis

Derivatives of 2,4-dichlorobenzene have been explored for their catalytic properties. A notable example includes the use of 1,3,5-Tris(hydrogensulfato) benzene as an efficient catalyst for synthesizing arylmethylene bis compounds, illustrating the catalyst's high yields and eco-friendly conditions (Karimi-Jaberi et al., 2012).

Molecular Interactions in Crystal and Solution Phases

Investigations into the molecular interactions of sulfonamides, a class closely related to the query compound, in crystals and solutions have provided insights into sublimation, solubility, solvation, and crystal structure. These studies help understand the physicochemical properties of benzene sulfonamides, which could be extrapolated to similar compounds (Perlovich et al., 2008).

Electrochemical Synthesis and Cross-Coupling

Electrochemical methods have been utilized for the synthesis and cross-coupling of benzene derivatives, offering metal- and oxidant-free approaches. For example, electrochemical oxidation of toluene derivatives in the presence of a sulfilimine yielded benzylaminosulfonium ions, facilitating benzylic C-H/aromatic C-H cross-coupling (Hayashi et al., 2016).

Safety and Hazards

properties

IUPAC Name |

2,4-dichloro-1-(sulfinylamino)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NOS/c7-4-1-2-6(9-11-10)5(8)3-4/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJVDLEDRUFFYKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)N=S=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-N-[1-(2-methylcyclopropyl)-5-oxopyrrolidin-3-YL]pyridine-3-carboxamide](/img/structure/B2826816.png)

![N-[1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]but-2-ynamide](/img/structure/B2826817.png)

![2-morpholino-N-(4-(trifluoromethyl)phenyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B2826819.png)

![N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-methoxybenzamide](/img/structure/B2826820.png)

![(5E)-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2826821.png)

![2-(4-phenylphenyl)-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B2826822.png)

![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2826833.png)

![1-[1,3]Thiazolo[5,4-b]pyridin-2-ylproline](/img/structure/B2826837.png)

![1,2-di-p-tolyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2826838.png)